2-Methylimidazo[1,2-c]pyrimidine
Description
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-methylimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-6-4-10-5-8-3-2-7(10)9-6/h2-5H,1H3 |
InChI Key |
IJSNEUNFZQDZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=NC=CC2=N1 |
Origin of Product |
United States |
Preparation Methods
Condensation of Substituted Pyrimidines with Imidazole Derivatives
A common synthetic route involves the reaction of substituted pyrimidines with imidazole or its derivatives under controlled conditions to form the fused imidazo-pyrimidine ring system. This method typically proceeds via:
- Step 1: Formation of an intermediate by nucleophilic attack of the imidazole nitrogen on an activated pyrimidine derivative.
- Step 2: Cyclization under acidic or basic catalysis to close the fused ring system.
- Step 3: Introduction of the methyl group at the 2-position, often via methylation reagents or by using methyl-substituted starting materials.
The reaction conditions are optimized to maximize yield and purity, often involving inert atmospheres (e.g., nitrogen), low temperatures during sensitive steps, and purification by recrystallization or chromatography.
Multicomponent Reactions (MCR)
Multicomponent reactions have been employed to synthesize imidazo[1,2-c]pyrimidine derivatives efficiently. These involve:
- Combining aldehydes, 2-aminopyrimidines, and isonitriles or other nucleophiles in a single reaction vessel.
- Microwave irradiation or conventional heating to accelerate the reaction.
- Advantages include shorter reaction times, higher yields, and fewer purification steps.
Cyclization via Halogenated Precursors
Another approach uses halogenated pyrimidine derivatives (e.g., 2-bromo- or 2-chloropyrimidines) reacted with imidazole or its anions under basic conditions to induce cyclization and ring fusion. This method often requires:
- Use of strong bases (e.g., n-butyllithium) at low temperatures.
- Subsequent treatment with sulfur dioxide or other reagents to functionalize the intermediate.
- Purification by extraction and chromatography.
Detailed Research Findings and Reaction Conditions
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- Recrystallization: Commonly employed for purification, often from ethanol or ether.
- Chromatography: Silica gel column chromatography for isolating pure compounds.
- Spectroscopic Characterization:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm ring formation and methyl substitution.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Identifies functional groups, e.g., C=N and C–H stretches.
Notes on Reaction Optimization and Challenges
- Low temperatures (e.g., -70°C) are critical in lithiation steps to prevent side reactions.
- Use of inert atmosphere (nitrogen or argon) avoids oxidation and moisture interference.
- Sulfur dioxide bubbling can be used to functionalize intermediates, as seen in related imidazo derivatives.
- Methylation steps require careful control to avoid over-alkylation or side products.
- Multicomponent reactions benefit from microwave irradiation to reduce reaction times from hours to minutes.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Condensation with methyl bromopyruvate | Straightforward, well-established | Good yields, simple reagents | Requires reflux and basic conditions |
| Multicomponent Reaction | One-pot synthesis, microwave-assisted | High yield, rapid, versatile | Requires optimization for each substrate |
| Halogenated Precursor Cyclization | Precise control of substitution | Allows functional group introduction | Sensitive to temperature and moisture |
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Bromine, iodine, chloroform.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated imidazole or pyrimidine rings.
Substitution: Halogenated derivatives such as 3-bromo-2-Methylimidazo[1,2-c]pyrimidine.
Scientific Research Applications
2-Methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, including antimicrobial, antiviral, and anticancer drugs.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Materials Science: It serves as a building block for the synthesis of advanced materials, such as organic semiconductors and fluorescent probes.
Industry: The compound is employed in the development of agrochemicals and dyes, owing to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-c]pyrimidine varies depending on its application:
Medicinal Chemistry: The compound often acts by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases or proteases involved in disease progression.
Biology: As a receptor modulator, it can bind to specific receptors, altering their activity and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Imidazo-Fused Pyrimidine Derivatives
Key Structural and Functional Insights
Nitrogen Positioning and Bioactivity :
- Imidazo[1,2-a]pyridines (lacking additional pyrimidine nitrogen) exhibit superior antituberculosis activity (MIC ≤1 μM) compared to imidazo[1,2-c]pyrimidines (MIC 1–9 μM). This highlights the negative impact of excess nitrogen on potency .
- In contrast, the pyrimidine nitrogen in this compound enhances DNA interaction, contributing to antitumor effects via demethylation mechanisms .
Substituent Effects :
- The 2-methyl group in this compound improves metabolic stability and target binding. For example, dihydroimidazo[1,2-c]pyrimidine derivatives with methyl groups show auxin-like activity, promoting plant cell proliferation .
- In furo-fused derivatives, electron-withdrawing substituents on amine fragments enhance antitumor activity by modulating DNA methylation .
Synthetic Accessibility :
- Pyrrolo[1,2-c]pyrimidines (closely related to imidazo analogues) are synthesized via regioselective functionalization, with C7 being more reactive than C5 due to delocalization effects .
- Flow synthesis methods enable efficient production of pyrrolo[1,2-c]pyrimidines, though imidazo derivatives often require multi-step protocols .
Contradictions and Limitations
- While this compound derivatives show broad bioactivity, their synthetic complexity and moderate solubility limit pharmaceutical applications.
- Structural analogues like imidazo[1,2-a]pyridines exhibit higher potency in antimicrobial assays but lack the plant growth-regulating properties observed in dihydroimidazo derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
